nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide
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Overview
Description
Nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide is a synthetic heterocyclic compound that resembles naturally occurring porphyrins. Porphyrins are dyes and cofactors found in hemoglobin and cytochromes and are related to chlorophyll and vitamin B12 . This compound is a dark purple solid that dissolves in nonpolar organic solvents such as chloroform and benzene .
Preparation Methods
The synthesis of nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide typically involves the reaction of benzaldehyde and pyrrole. The original method, developed by Rothemund in 1935, involved reacting these components in a sealed bomb at 150°C for 24 hours . Adler and Longo later modified this method by allowing benzaldehyde and pyrrole to react for 30 minutes in refluxing propionic acid (141°C) open to the air . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
Nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide undergoes various chemical reactions, including oxidative addition, C-H activation, and cross-coupling . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted porphyrins and metalloporphyrins .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to study the nonplanarity of the porphyrin macrocycle . In biology and medicine, it can be used as a model compound for studying the behavior of naturally occurring porphyrins and their role in biological systems . In industry, it is used as a catalyst in various synthetic reactions .
Mechanism of Action
The mechanism by which nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide exerts its effects involves its ability to catalyze various synthetic reactions. The molecular targets and pathways involved include oxidative addition, C-H activation, and cross-coupling reactions . These reactions are facilitated by the unique structure of the porphyrin macrocycle and the presence of the nickel ion .
Comparison with Similar Compounds
Nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide is similar to other metalloporphyrins, such as nickel(2+) 5,10,15,20-tetrakis(4-methylphenyl)porphine-21,23-diide . it is unique in its specific structure and the presence of the tetraphenyl groups, which confer distinct chemical and physical properties . Other similar compounds include various substituted porphyrins and metalloporphyrins .
Properties
Molecular Formula |
C44H28N4Ni |
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Molecular Weight |
671.4 g/mol |
IUPAC Name |
nickel(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide |
InChI |
InChI=1S/C44H28N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI Key |
CXIRWLOIAQYBLZ-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Ni+2] |
Origin of Product |
United States |
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